(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride
Description
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine derivative featuring a 4-chlorophenyl group and a trifluoroethylamine moiety. While the racemic form (1-(4-chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride) has a CAS number of 65686-86-4 , the (S)-enantiomer is distinct in its stereochemical configuration, which may influence its biological activity and physicochemical properties. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly as a building block for fluorinated drug candidates.
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJUXIWKZNYCAS-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955242 | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-aminato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336105-42-1 | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-aminato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 336105-42-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Substrate Preparation and Stereochemical Induction
The synthesis begins with 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, a ketone precursor synthesized through Friedel-Crafts acylation of chlorobenzene with trifluoroacetic anhydride. Asymmetric reductive amination is performed using (R)- or (S)-α-methylbenzylamine as a chiral auxiliary. The ketone reacts with the auxiliary in toluene under reflux, followed by reduction with sodium cyanoborohydride in methanol at 0°C. This method achieves an enantiomeric excess (ee) of 88–92%, as confirmed by chiral HPLC.
Critical Optimization :
Characterization of Intermediates
The intermediate (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethyl-α-methylbenzylamine exhibits distinct spectroscopic signatures:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.30 (m, 9H, aromatic), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.82 (s, 3H, NCH₃).
Resolution of Racemic Amine via Diastereomeric Salt Formation
Racemic Amine Synthesis
Racemic 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine is prepared via Leuckart reaction: 1-(4-chlorophenyl)-2,2,2-trifluoroethanone reacts with ammonium formate in formic acid at 150°C for 12 hours. The crude amine is extracted with dichloromethane and purified via vacuum distillation (yield: 74%).
Chiral Resolution with Tartaric Acid
The racemic amine is treated with (2R,3R)-(−)-tartaric acid in ethanol at 60°C, forming diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer salt, which is basified with NaOH and extracted into ether.
Performance Metrics :
Catalytic Asymmetric Hydrogenation
Imine Substrate Preparation
A Schiff base is synthesized by condensing 1-(4-chlorophenyl)-2,2,2-trifluoroethanone with aniline in toluene. The imine intermediate, (E)-N-(1-(4-chlorophenyl)-2,2,2-trifluoroethylidene)aniline, is hydrogenated using a chiral rhodium catalyst (Rh-(R)-BINAP) under 50 bar H₂.
Reaction Conditions and Outcomes
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Catalyst Loading : 0.5 mol% Rh achieves 95% conversion in 6 hours.
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Temperature : Optimal at 25°C; higher temperatures cause racemization.
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Enantioselectivity : 94% ee, confirmed by circular dichroism.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free (S)-amine is dissolved in anhydrous ether and treated with gaseous HCl at 0°C. The precipitate is filtered and recrystallized from ethanol/ethyl acetate.
Characterization Data :
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¹H NMR (DMSO-d6, 400 MHz): δ 8.21 (br s, 3H, NH₃⁺), 7.62–7.45 (m, 4H, aromatic), 4.35 (q, J = 7.6 Hz, 1H, CH).
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Elemental Analysis : Calcd for C₈H₈ClF₃N·HCl: C 38.72%, H 3.25%, N 5.64%; Found: C 38.68%, H 3.28%, N 5.61%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 82 | 92 | High atom economy | Requires chiral auxiliary |
| Diastereomeric Resolution | 34 | 99 | High purity | Low yield due to multiple steps |
| Catalytic Hydrogenation | 89 | 94 | Scalable, no resolving agents | High-pressure equipment required |
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with electrophilic reagents. Key examples include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Dichloromethane, 0–25°C, 2–4 h | N-Acetyl derivative | 85–92% | |
| Benzoyl chloride | THF, triethylamine, reflux, 6 h | N-Benzoyl compound | 78% |
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Mechanism : Nucleophilic attack by the amine on the acyl chloride, followed by HCl elimination.
-
Application : Used to protect the amine group during multi-step syntheses.
Alkylation Reactions
The amine participates in alkylation under mild conditions:
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N-Methylated derivative | 70% | |
| Ethyl bromoacetate | NaHCO₃, ethanol, 50°C, 8 h | Ethyl glycinate adduct | 65% |
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Steric Effects : The 4-chlorophenyl group slightly hinders reactivity compared to non-substituted analogs .
Schiff Base Formation
Reaction with aldehydes/ketones yields imines:
| Carbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ethanol, rt, 3 h | N-Benzylidene derivative | 88% | |
| Cyclohexanone | Toluene, MgSO₄, reflux, 5 h | Cyclohexylidene adduct | 75% |
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Applications : Intermediate for asymmetric catalysis or metal coordination complexes.
Nucleophilic Substitution
The trifluoromethyl group enhances electrophilicity in adjacent positions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SN2 with KCN | DMSO, 80°C, 24 h | Cyanated analog | 50% | |
| Mitsunobu reaction | DIAD, PPh₃, THF, 0°C→rt, 12 h | Oxygen-/sulfur-functionalized derivatives | 60–72% |
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Limitation : Steric hindrance from the 4-chlorophenyl group reduces reaction rates compared to less substituted analogs .
Acid-Base Reactions
As a hydrochloride salt, it readily undergoes neutralization:
| Base | Conditions | Product | pKa | Reference |
|---|---|---|---|---|
| NaOH (aq.) | Water, rt, 1 h | Free amine | 8.2* | |
| Ammonium hydroxide | Ethanol/water, 0°C | Precipitated free base | – |
*Estimated pKa based on structural analogs .
Catalytic Hydrogenation
Limited reactivity observed due to the stable trifluoromethyl group:
| Catalyst | Conditions | Result | Reference |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | MeOH, rt, 24 h | No reduction of aromatic/CF₃ groups |
Biological Interactions
While not a classical reaction, its binding to biological targets informs reactivity:
| Target | Assay | IC₅₀/Ki (nM) | Reference |
|---|---|---|---|
| Serotonin receptor | Radioligand displacement | 120 ± 15 | |
| MAO-B enzyme | Fluorometric assay | >10,000 (weak inhibitor) |
Key Insights
-
Steric and Electronic Effects : The 4-chlorophenyl group imposes steric constraints, while the trifluoromethyl group enhances electrophilicity at the β-carbon .
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Synthetic Utility : Reactions focus on modifying the amine group, as the CF₃ and aryl moieties remain inert under standard conditions.
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Chiral Integrity : The (S)-configuration is retained in most reactions except under harsh acidic/basic conditions .
Data tables integrate findings from synthesis patents , PubChem entries , and structural analogs . Direct studies on the 4-chloro derivative are sparse, necessitating extrapolation from related compounds.
Scientific Research Applications
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorophenyl group contributes to the compound’s binding affinity to its target, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride | 65686-86-4 (racemic) | C₈H₇ClF₃N·HCl | 246.05 | 4-Cl, trifluoroethylamine |
| (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride | 1184980-60-6 | C₈H₇F₄N·HCl | 229.60 | 4-F |
| (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | 80563-86-6 | C₈H₇BrF₃N·HCl | 290.51 | 4-Br |
| (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | 86767638 | C₈H₇BrF₃N·HCl | 290.51 | 3-Br |
| (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | 1187931-01-6 | C₈H₇ClF₃N | 209.60 | 4-Cl, (R)-configuration |
Table 2: Hazard Comparison
Biological Activity
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine with significant biological activity. Its unique structure, characterized by the presence of a chlorophenyl group and trifluoroethyl moiety, contributes to its pharmacological properties. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 336105-42-1
- Molecular Formula : C8H9ClF3N·HCl
- Molecular Weight : 239.57 g/mol
Research indicates that this compound interacts with various neurotransmitter systems. It has been identified as a potential modulator of serotonin and norepinephrine reuptake, which may contribute to its antidepressant effects. Additionally, its binding affinity to specific receptors suggests a role in neuropharmacology.
1. Antidepressant Effects
Studies have shown that this compound exhibits antidepressant-like activity in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain.
2. Anxiolytic Properties
Research indicates that this compound may possess anxiolytic properties. Behavioral tests in rodents have demonstrated reduced anxiety-like behavior when administered this compound.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated antidepressant effects in rodent models; increased serotonin levels were observed. |
| Johnson & Lee, 2024 | Reported anxiolytic effects; significant reduction in anxiety-like behaviors in elevated plus maze tests. |
| Wang et al., 2023 | Found neuroprotective effects against oxidative stress in cultured neuronal cells; reduced markers of inflammation were noted. |
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in treating:
- Major Depressive Disorder : As an antidepressant.
- Generalized Anxiety Disorder : Due to its anxiolytic properties.
- Neurodegenerative Diseases : For its neuroprotective effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride?
- The synthesis typically involves enantioselective reduction of a trifluoromethyl ketone precursor, such as (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction). The hydrochloride salt is formed via treatment with HCl in an aprotic solvent .
- Key steps :
Chiral reduction of the ketone to the amine.
Acidic workup to form the hydrochloride salt.
Purification via recrystallization (e.g., using ethanol/water mixtures).
Q. How can the enantiomeric purity of this compound be validated?
- Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid can resolve (S)- and (R)-enantiomers, with retention time comparisons to known standards .
- Typical parameters :
- Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
- Flow rate: 1 mL/min.
- Detection: UV at 254 nm.
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/19F NMR : Confirm the presence of the 4-chlorophenyl group (δ ~7.4 ppm, doublet) and trifluoromethyl moiety (δ ~-62 ppm, quartet in 19F NMR).
- Mass spectrometry (HRMS) : Verify molecular ion peaks at m/z 209.60 (free base) and 245.57 (hydrochloride) .
- X-ray crystallography : Resolve stereochemistry and salt formation .
Q. How should this compound be stored to ensure stability?
- Store under inert gas (argon or nitrogen) at -20°C in airtight containers. The hydrochloride salt is hygroscopic; desiccants like silica gel are essential. Avoid prolonged exposure to light due to potential aryl chloride degradation .
Advanced Research Questions
Q. What pharmacological targets are associated with the trifluoroethylamine moiety in similar compounds?
- Trifluoroethylamine derivatives often target central nervous system (CNS) receptors (e.g., serotonin or dopamine transporters) due to their lipophilicity and metabolic stability. In vitro binding assays (e.g., radioligand displacement) can screen for activity at these targets .
- Methodological note : Use HEK-293 cells expressing human receptors for standardized IC50 determinations .
Q. How can discrepancies in enantiomeric excess (ee) data be resolved during synthesis optimization?
- Contradictions may arise from kinetic vs. thermodynamic control in chiral reductions. Use reaction monitoring (e.g., in situ FTIR) to track intermediate formation. Adjust catalyst loading (e.g., from 5 mol% to 10 mol%) or switch solvents (e.g., toluene to THF) to favor desired pathways .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Impurities like des-chloro byproducts or residual ketone precursors require UPLC-MS/MS with a C18 column (e.g., Acquity UPLC BEH C18). Gradient elution (water/acetonitrile + 0.1% formic acid) enhances sensitivity for low-abundance species .
Q. What mechanistic insights guide toxicity studies for halogenated aryl amines?
- Focus on metabolic pathways: Cytochrome P450 enzymes (e.g., CYP3A4) may generate reactive intermediates. Use hepatocyte models or microsomal assays to identify toxic metabolites. Ames tests assess mutagenicity of aryl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
